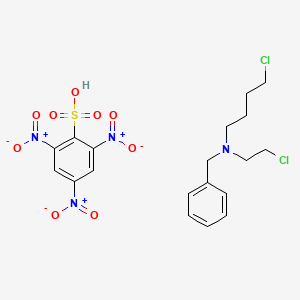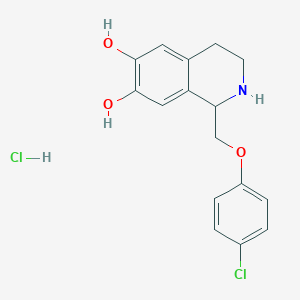
Clofeverine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofeverine hydrochloride is a highly selective relaxant for gastrointestinal smooth muscles with a beta-receptor stimulative nature. It is the hydrochloride salt form of Clofeverine, and its chemical formula is C16H17Cl2NO3. This compound is known for its significant inhibitory effect on spontaneous motility in isolated ileum, comparable to that of isoproterenol and 100 times higher than that of papaverine .
Preparation Methods
The synthesis of Clofeverine hydrochloride involves several steps, typically starting with the preparation of the free base, Clofeverine. The synthetic route includes the reaction of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline with 4-chlorophenoxyacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and isolation of the compound .
Chemical Reactions Analysis
Clofeverine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines .
Scientific Research Applications
Clofeverine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of beta-receptor stimulation on smooth muscles.
Biology: Investigated for its potential effects on gastrointestinal motility and related disorders.
Medicine: Explored for its therapeutic potential in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
Clofeverine hydrochloride exerts its effects by selectively relaxing gastrointestinal smooth muscles through beta-receptor stimulation. This action is similar to that of isoproterenol, a known beta-adrenergic agonist. The compound’s inhibitory effect on spontaneous motility in isolated ileum is significantly higher than that of papaverine, indicating its potent relaxant properties .
Comparison with Similar Compounds
Clofeverine hydrochloride can be compared with other similar compounds, such as:
Isoproterenol: A beta-adrenergic agonist with similar relaxant effects on smooth muscles.
Papaverine: An alkaloid with vasodilatory properties, but significantly less potent than this compound.
This compound stands out due to its high selectivity and potency in relaxing gastrointestinal smooth muscles, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
37969-58-7 |
|---|---|
Molecular Formula |
C16H17Cl2NO3 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C16H16ClNO3.ClH/c17-11-1-3-12(4-2-11)21-9-14-13-8-16(20)15(19)7-10(13)5-6-18-14;/h1-4,7-8,14,18-20H,5-6,9H2;1H |
InChI Key |
YZURDQOXVMKLGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)COC3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


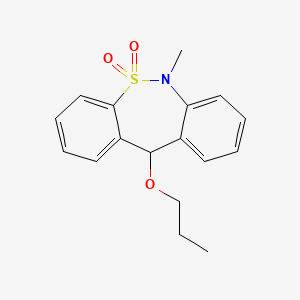
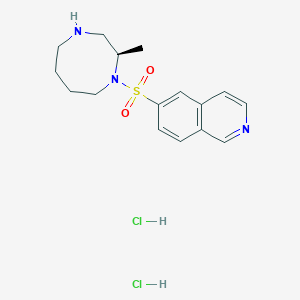
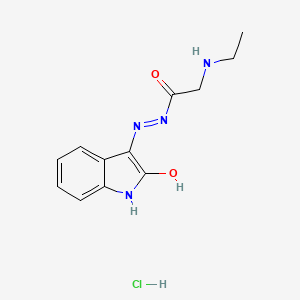
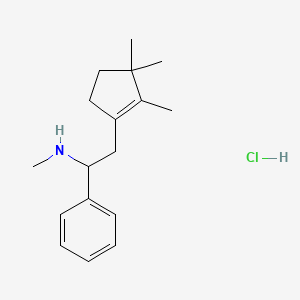
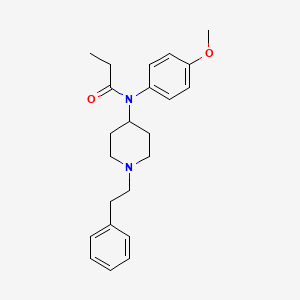
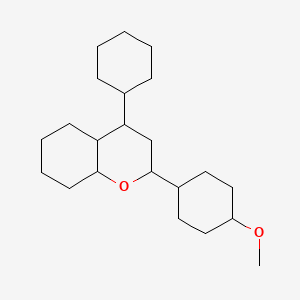
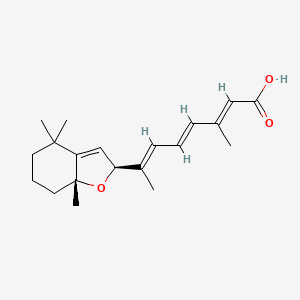
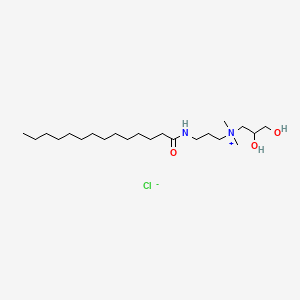
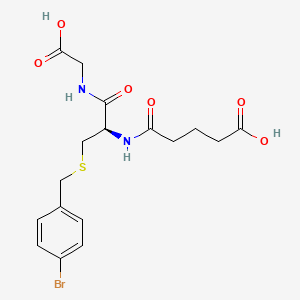
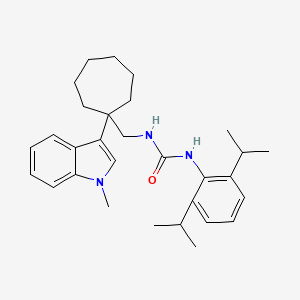

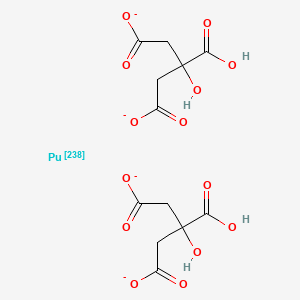
![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)
